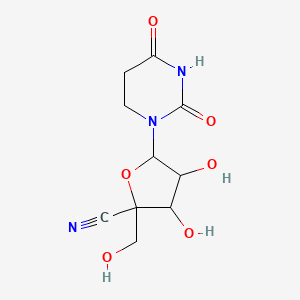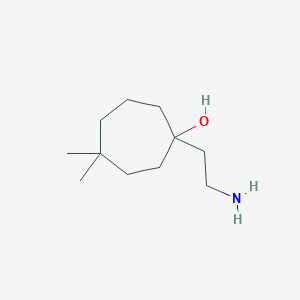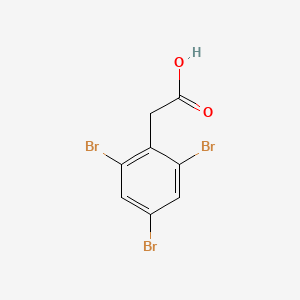
2-(2,4,6-Tribromophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromophenylacetic acid is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenylacetic acid typically involves the bromination of phenylacetic acid. The process begins with the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of 2,4,6-tribromophenylacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tribromophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Brominated benzoic acids.
Reduction: Less brominated phenylacetic acids.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromophenylacetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can interact with biological molecules, potentially leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: Similar in structure but lacks the acetic acid moiety.
2,4-Dibromophenylacetic acid: Contains two bromine atoms instead of three.
2,4,6-Trichlorophenylacetic acid: Contains chlorine atoms instead of bromine.
Uniqueness: 2,4,6-Tribromophenylacetic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the phenyl ring with the acetic acid moiety further enhances its versatility in various chemical and biological contexts.
Propiedades
Número CAS |
58380-13-5 |
|---|---|
Fórmula molecular |
C8H5Br3O2 |
Peso molecular |
372.84 g/mol |
Nombre IUPAC |
2-(2,4,6-tribromophenyl)acetic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
Clave InChI |
UVEAAZLVQZJOIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
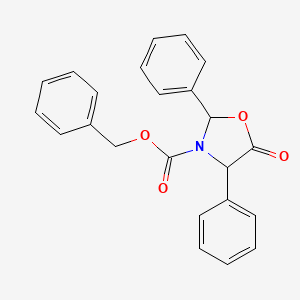
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
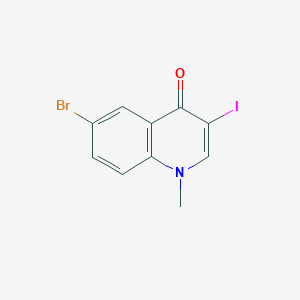
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
